Lincomycin 2,7-Dipalmitate is a derivative of lincomycin, a lincosamide antibiotic originally derived from the bacterium Streptomyces lincolnensis. This compound features palmitate groups esterified at the 2 and 7 positions of the lincomycin molecule, enhancing its lipophilicity and potentially its biological activity. Lincomycin 2,7-Dipalmitate is classified as an antibiotic and is primarily used in research settings to study bacterial resistance and antibiotic mechanisms, as well as in the development of new therapeutic agents .
The synthesis of Lincomycin 2,7-Dipalmitate involves the esterification of lincomycin with palmitic acid. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the esterification process. The conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of reactants into products. In industrial settings, the synthesis may utilize large-scale reactors with continuous monitoring to optimize yield and purity. The final product is usually purified through techniques such as crystallization and chromatography .
Lincomycin 2,7-Dipalmitate has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately g/mol. The compound contains multiple functional groups, including ester linkages due to the palmitate groups.
Lincomycin 2,7-Dipalmitate can undergo various chemical reactions that include oxidation, reduction, and substitution reactions. These reactions can modify the functional groups within the molecule and potentially alter its biological activity.
These reactions are significant for understanding how modifications to Lincomycin 2,7-Dipalmitate can affect its efficacy and pharmacokinetic properties .
Lincomycin 2,7-Dipalmitate inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the formation of peptide bonds during protein synthesis, ultimately leading to bacterial cell death.
The compound specifically targets the 23S ribosomal RNA within the 50S subunit. By blocking this critical step in protein synthesis, Lincomycin 2,7-Dipalmitate effectively halts bacterial growth and replication .
Lincomycin 2,7-Dipalmitate is typically a solid at room temperature with a relatively high melting point due to its complex structure and long-chain fatty acid components.
The compound is soluble in organic solvents but has limited solubility in water due to its lipophilic nature imparted by the palmitate groups. This property enhances its potential for improved absorption in biological systems compared to its parent compound lincomycin.
The accurate mass of Lincomycin 2,7-Dipalmitate is approximately , which aids in analytical characterization techniques such as mass spectrometry .
Lincomycin 2,7-Dipalmitate has several scientific applications:
Lincomycin 2,7-dipalmitate (C₅₀H₉₄N₂O₈S) is a semi-synthetic derivative of the natural antibiotic lincomycin, featuring two palmitate (hexadecanoate) esters at the C-2 and C-7 hydroxyl groups of the lincomycin sugar moiety. Its molecular weight is 883.35 g/mol [1] [2]. The IUPAC name is [(2R,3S,5R,6R)-6-[(1R,2R)-2-hexadecanoyloxy-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate, reflecting the complex stereochemistry and esterification sites [2] [4].
Table 1: Molecular Composition of Lincomycin 2,7-Dipalmitate
Component | Description |
---|---|
Molecular Formula | C₅₀H₉₄N₂O₈S |
Molecular Weight | 883.35 g/mol |
Elemental Composition | Carbon (67.97%), Hydrogen (10.72%), Nitrogen (3.17%), Oxygen (14.49%), Sulfur (3.63%) |
Ester Groups | Two palmitoyl (C₁₆H₃₁O₂) chains |
The compound exhibits multiple chiral centers, primarily in the pyrrolidine ring (position 4) and the sugar moiety (positions 2, 3, 5, 6). The 7-epi variant (7-epi-lincomycin 2,7-dipalmitate) features an inverted configuration at C-7, altering spatial orientation while retaining the core structure [4] [8]. Deuterated analogs (e.g., Lincomycin 2,7-dipalmitate-d₆₂, C₅₀D₆₂H₃₂N₂O₈S) replace 62 hydrogens with deuterium in the palmitate chains, increasing molecular weight to 945.74 g/mol for metabolic stability studies [5] [8].
Table 2: Key Stereoisomers and Derivatives
Variant | Structural Feature | Molecular Weight |
---|---|---|
Lincomycin 2,7-Dipalmitate (Parent) | (7R)-configuration; natural stereochemistry | 883.35 g/mol |
7-Epi-lincomycin 2,7-Dipalmitate | (7S)-configuration; C-7 epimerization | 883.35 g/mol |
Lincomycin 2,7-Dipalmitate-d₆₂ | Deuterated palmitate chains (62 D atoms) | 945.74 g/mol |
Esterification transforms lincomycin (C₁₈H₃₄N₂O₆S, MW 406.5 g/mol) into a lipophilic derivative:
Table 3: Physicochemical Comparison with Lincomycin
Property | Lincomycin | Lincomycin 2,7-Dipalmitate |
---|---|---|
Molecular Formula | C₁₈H₃₄N₂O₆S | C₅₀H₉₄N₂O₈S |
Molecular Weight | 406.5 g/mol | 883.35 g/mol |
LogP | 1.2 | 5.8 |
Water Solubility | High (>50 mg/mL) | Negligible |
Ribosomal Binding | 23S rRNA (50S subunit) | Identical target |
Esterification serves two critical roles:
Table 4: Impact of Esterification on Key Properties
Esterification Site | Functional Role | Biological Consequence |
---|---|---|
C-2 Position | Stabilizes sugar conformation; moderate lipophilicity | Alters pharmacokinetics; prolongs half-life |
C-7 Position | Directly modulates ribosomal binding affinity | Enhances activity against MLSᵦ-resistant strains |
Combined C-2/C-7 | Maximizes lipophilicity & metabolic protection | Optimizes tissue penetration & intracellular accumulation |
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1